

Spectroscopic and Methodological Profile of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

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Compound of Interest

Compound Name:	1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine
Cat. No.:	B1279039

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the compound **1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and analysis of this and related piperidine-containing molecules. Due to the limited availability of directly published experimental data for this specific molecule, this guide combines established analytical protocols for similar compounds with predicted spectroscopic data to serve as a comprehensive resource.

Spectroscopic Data

While experimentally obtained spectra for **1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine** are not readily available in public databases, predictive models and data from closely related analogs allow for a reliable estimation of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine**. These predictions are based on the analysis of its constituent parts: a 4-substituted aniline and an N,N-dimethylpiperidin-4-amine moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic CH (ortho to NH ₂)	6.60 - 6.70	Doublet
Aromatic CH (meta to NH ₂)	6.80 - 6.90	Doublet
Piperidine CH (at N-1)	3.40 - 3.60	Multiplet
Piperidine CH (at C-4)	2.40 - 2.60	Multiplet
N(CH ₃) ₂	2.20 - 2.30	Singlet
Piperidine CH ₂ (axial)	1.90 - 2.10	Multiplet
Piperidine CH ₂ (equatorial)	1.60 - 1.80	Multiplet
NH ₂	3.50 - 4.50	Broad Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (ppm)
Aromatic C (C-NH ₂)	140 - 142
Aromatic C (C-N piperidine)	145 - 147
Aromatic CH (ortho to NH ₂)	115 - 117
Aromatic CH (meta to NH ₂)	118 - 120
Piperidine C (C-4)	60 - 62
Piperidine C (adjacent to N-1)	50 - 52
N(CH ₃) ₂	40 - 42
Piperidine C (C-3, C-5)	28 - 30

Mass Spectrometry (MS)

In mass spectrometry, **1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine** is expected to be readily ionized using electrospray ionization (ESI) in positive ion mode, yielding a prominent protonated molecule $[M+H]^+$.

Table 3: Predicted Mass Spectrometry Data

Ion	Predicted m/z
$[M+H]^+$ (Molecular Ion)	220.1814
Major Fragment 1	175.1287
Major Fragment 2	134.1021
Major Fragment 3	86.1021

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, adapted from standard practices for the analysis of aromatic amines and piperidine derivatives.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a 90° pulse width.
 - Set the relaxation delay to 2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

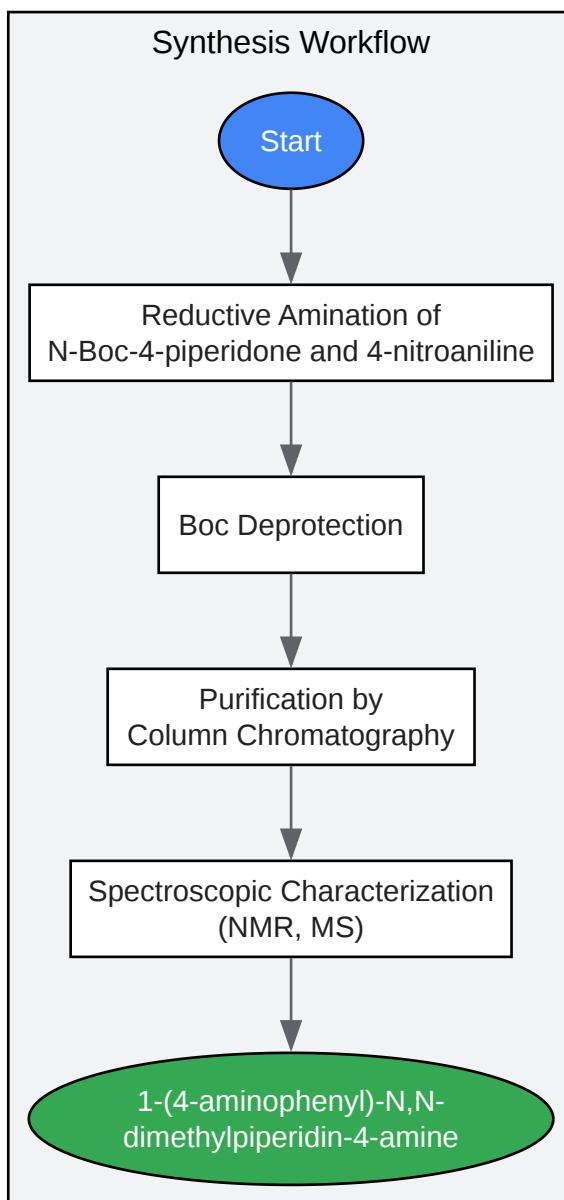
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to obtain a good quality spectrum.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
- ESI-MS Acquisition:
 - Operate the ESI source in positive ion mode.
 - Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
 - Optimize the source temperature and gas flow rates for maximum signal intensity.
 - Acquire data over a mass range of m/z 50-500.
- Tandem MS (MS/MS) for Fragmentation Analysis:
 - Select the $[\text{M}+\text{H}]^+$ ion as the precursor ion.
 - Apply a range of collision energies to induce fragmentation and obtain a detailed fragmentation pattern.

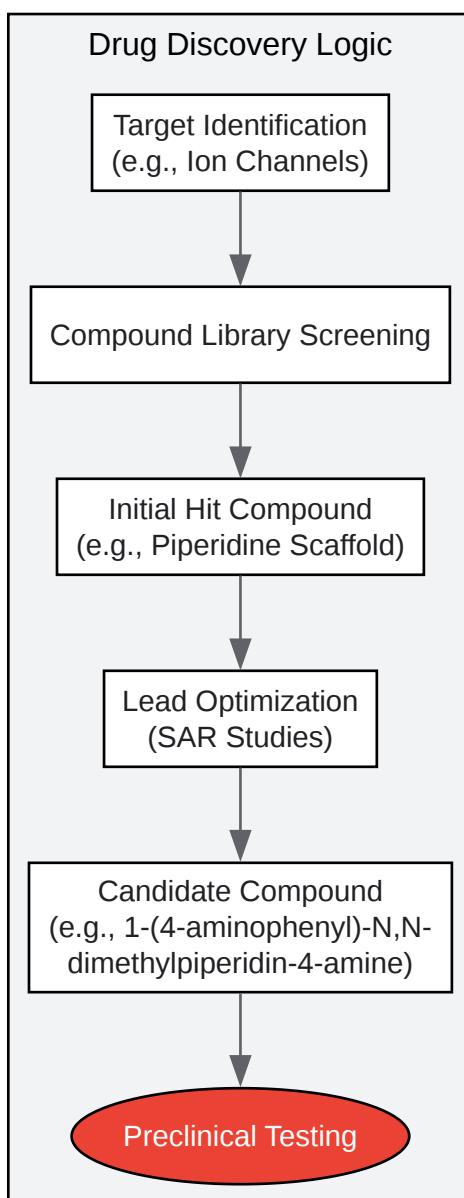
Logical Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a generalized workflow for the synthesis and analysis of 4-aminopiperidine derivatives and a potential logical relationship in a drug discovery context.



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Caption: Generalized synthetic workflow for 4-aminopiperidine derivatives.



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Caption: Logical flow in a typical drug discovery process.

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